molecular formula C23H24N2O6 B11506182 3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

3-(2-Hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11506182
M. Wt: 424.4 g/mol
InChI Key: YNBOUNHVJFIIOE-UHFFFAOYSA-N
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Description

3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the phenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final steps involve the formation of the carboxylic acid group and the propyl chain.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for studying cellular processes.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its complex structure allows it to interact with multiple targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar structures, such as indole derivatives, share some chemical properties and biological activities.

    Pyrrole Derivatives: Other pyrrole-based compounds also exhibit similar reactivity and applications.

Uniqueness

What sets 3-(2-HYDROXY-3-METHOXYPHENYL)-4,6-DIOXO-5-PHENYL-1-PROPYL-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID apart is its combination of functional groups, which allows for a broader range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)-4,6-dioxo-5-phenyl-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C23H24N2O6/c1-3-12-23(22(29)30)17-16(18(24-23)14-10-7-11-15(31-2)19(14)26)20(27)25(21(17)28)13-8-5-4-6-9-13/h4-11,16-18,24,26H,3,12H2,1-2H3,(H,29,30)

InChI Key

YNBOUNHVJFIIOE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2C(C(N1)C3=C(C(=CC=C3)OC)O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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